An In-depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Methanesulfonate: Properties and Applications
An In-depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Methanesulfonate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-indol-1-yl)ethanamine methanesulfonate is a chemical compound featuring an indole nucleus linked to an ethanamine side chain at the nitrogen atom, formulated as a methanesulfonate salt. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. This guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 2-(1H-indol-1-yl)ethanamine methanesulfonate, serving as a valuable resource for professionals in research and drug development. While specific experimental data for this exact salt form is limited, this guide synthesizes available information on the free base and related compounds to provide a thorough technical profile.
Physicochemical Properties
The methanesulfonate salt of 2-(1H-indol-1-yl)ethanamine is formed by the reaction of the basic ethanamine with methanesulfonic acid. This salt formation is a common strategy in pharmaceutical development to improve the solubility and stability of a parent compound.[1]
Table 1: Physicochemical Properties of 2-(1H-indol-1-yl)ethanamine Methanesulfonate and its Free Base
| Property | 2-(1H-indol-1-yl)ethanamine Methanesulfonate | 2-(1H-indol-1-yl)ethanamine (Free Base) |
| CAS Number | 1185467-83-7[2] | 13708-58-2[3] |
| Molecular Formula | C11H16N2O3S[2] | C10H12N2[3] |
| Molecular Weight | 256.32 g/mol [2] | 160.22 g/mol [3] |
| Appearance | Solid (predicted) | Solid[3] |
| Melting Point | Not experimentally determined | Not experimentally determined |
| Boiling Point | Not experimentally determined | Not experimentally determined |
| Solubility | Expected to have higher aqueous solubility than the free base[1] | No specific data available |
| logP (Computed) | Not available | 1.7[3] |
| Topological Polar Surface Area (Computed) | 93.7 Ų[2] | 31 Ų[3] |
| Hydrogen Bond Donor Count (Computed) | 2[2] | 1[3] |
| Hydrogen Bond Acceptor Count (Computed) | 4[2] | 2[3] |
Note: Most properties for the methanesulfonate salt are computed or inferred based on general chemical principles and data from suppliers. Experimental data is not widely available in peer-reviewed literature.
Synthesis and Characterization
The synthesis of 2-(1H-indol-1-yl)ethanamine methanesulfonate involves a two-step process: the synthesis of the free base, 2-(1H-indol-1-yl)ethanamine, followed by its conversion to the methanesulfonate salt.
Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)
The free base can be synthesized through various methods known for N-alkylation of indoles. A common approach involves the reaction of indole with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection.
Formation of the Methanesulfonate Salt
The conversion of the free base to its methanesulfonate salt is a straightforward acid-base reaction.
This protocol is a representative example for the preparation of a methanesulfonate salt from a free amine base and may be adapted for 2-(1H-indol-1-yl)ethanamine.
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Dissolution: Dissolve the free base, 2-(1H-indol-1-yl)ethanamine, in a suitable organic solvent such as acetone, isopropanol, or ethyl acetate.[4] The concentration will depend on the solubility of the free base.
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Acid Addition: While stirring the solution, slowly add one molar equivalent of methanesulfonic acid (CH₃SO₃H). The acid can be added neat or as a solution in the same solvent.
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Precipitation: The methanesulfonate salt is typically less soluble in the organic solvent than the free base and will precipitate out of the solution. The mixture may be stirred for an additional period to ensure complete salt formation.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials.
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Drying: Dry the isolated salt under vacuum to remove residual solvent.
Analytical Characterization
The structure and purity of 2-(1H-indol-1-yl)ethanamine methanesulfonate would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the indole and ethanamine moieties, as well as the methyl group from the methanesulfonate counterion.
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Infrared (IR) Spectroscopy: Characteristic peaks for the N-H bonds of the amine, C-H and C=C bonds of the indole ring, and the S=O bonds of the sulfonate group would be expected.
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Mass Spectrometry (MS): This would be used to confirm the molecular weight of the cation (the free base).
-
Elemental Analysis: To determine the elemental composition and confirm the 1:1 stoichiometry of the amine and methanesulfonic acid.
Potential Applications in Research and Drug Discovery
While there are no specific reported biological activities for 2-(1H-indol-1-yl)ethanamine methanesulfonate itself, its core structure, 2-(1H-indol-1-yl)ethanamine, is a valuable building block in medicinal chemistry. Indole derivatives are known to possess a wide range of pharmacological activities.
The ethanamine side chain at the N1 position of the indole ring makes this compound a useful synthon for the preparation of more complex heterocyclic systems, such as pyrazino[1,2-a]indoles. These fused heterocyclic systems have been investigated for a variety of therapeutic applications.
Safety and Handling
Specific toxicology data for 2-(1H-indol-1-yl)ethanamine methanesulfonate is not available. However, based on the hazard classification for the free base, 2-(1H-indol-1-yl)ethanamine, the following precautions should be considered.[3]
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Hazard Statements (for the free base):
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[3]
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place.
-
It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-(1H-indol-1-yl)ethanamine methanesulfonate is a research chemical with potential as a synthetic intermediate in the development of novel therapeutic agents. While detailed experimental data for this specific salt is scarce, its structural relationship to other biologically active indole derivatives suggests that it is a compound of interest for medicinal chemists. The information provided in this guide, compiled from available data on the free base and general chemical principles, offers a foundational understanding for researchers and drug development professionals working with this and related molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.
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